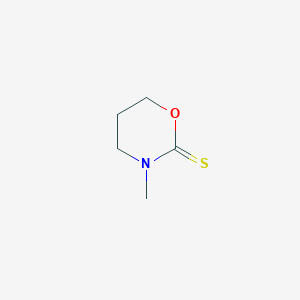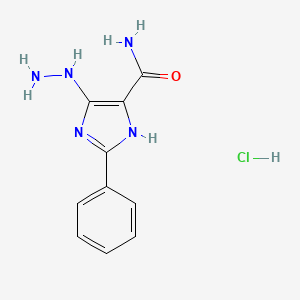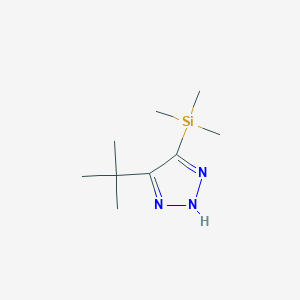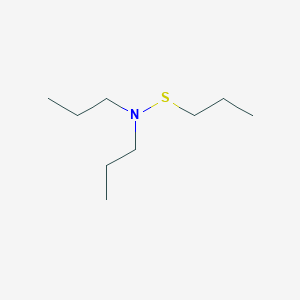
2-Methyl-3-phenyl-2-(trichloromethyl)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-phenyl-2-(trichloromethyl)oxirane is an organic compound with the molecular formula C10H9Cl3O. It is a member of the oxirane family, which are three-membered cyclic ethers also known as epoxides. This compound is characterized by the presence of a trichloromethyl group, a phenyl group, and a methyl group attached to the oxirane ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenyl-2-(trichloromethyl)oxirane can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-phenylpropene with trichloromethyl hypochlorite in the presence of a base. The reaction proceeds via the formation of a chloronium ion intermediate, which subsequently undergoes intramolecular cyclization to form the oxirane ring.
Another method involves the use of trichloromethyl carbenes generated from trichloromethyl chloroformate and a strong base. The carbene reacts with 2-methyl-3-phenylpropene to form the desired oxirane compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-Methyl-3-phenyl-2-(trichloromethyl)oxirane undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to diols or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: The major products include ketones and carboxylic acids.
Reduction: The major products are diols and alcohols.
Substitution: The products vary depending on the nucleophile used, resulting in a wide range of substituted derivatives.
科学的研究の応用
2-Methyl-3-phenyl-2-(trichloromethyl)oxirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides. It serves as a model substrate for investigating the mechanisms of epoxide hydrolases.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds. Its unique structure may contribute to the development of new drugs.
Industry: It is used in the production of specialty chemicals, including polymers and resins. Its reactivity with various nucleophiles makes it useful in the modification of polymer properties.
作用機序
The mechanism of action of 2-Methyl-3-phenyl-2-(trichloromethyl)oxirane involves the formation of reactive intermediates during its chemical reactions. For example, in nucleophilic substitution reactions, the trichloromethyl group can be displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. The oxirane ring can also undergo ring-opening reactions, resulting in the formation of diols or other functionalized products.
類似化合物との比較
Similar Compounds
- 2-Methyl-3-phenyl-2-(chloromethyl)oxirane
- 2-Methyl-3-phenyl-2-(bromomethyl)oxirane
- 2-Methyl-3-phenyl-2-(iodomethyl)oxirane
Uniqueness
2-Methyl-3-phenyl-2-(trichloromethyl)oxirane is unique due to the presence of the trichloromethyl group, which imparts distinct reactivity compared to other halomethyl-substituted oxiranes. The trichloromethyl group can participate in a variety of chemical reactions, including nucleophilic substitution and reduction, making this compound versatile in synthetic applications.
特性
CAS番号 |
88307-47-5 |
|---|---|
分子式 |
C10H9Cl3O |
分子量 |
251.5 g/mol |
IUPAC名 |
2-methyl-3-phenyl-2-(trichloromethyl)oxirane |
InChI |
InChI=1S/C10H9Cl3O/c1-9(10(11,12)13)8(14-9)7-5-3-2-4-6-7/h2-6,8H,1H3 |
InChIキー |
XHUXGAWGYNHOAM-UHFFFAOYSA-N |
正規SMILES |
CC1(C(O1)C2=CC=CC=C2)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Thiophen-2-yl)methyl]-4H-1,3,4-thiadiazin-5(6H)-one](/img/structure/B14405547.png)

![1-Decyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14405559.png)

![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one](/img/structure/B14405567.png)






![(Z)-(4-chlorophenyl)-[(4-chlorophenyl)hydrazinylidene]-oxidoazanium](/img/structure/B14405614.png)

![N-Benzyl-N-[(4-butylphenyl)methyl]-N'-(4-phenoxyphenyl)urea](/img/structure/B14405623.png)
